molecular formula C22H29O3P B2509863 (2S,3S)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1477517-21-7

(2S,3S)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No. B2509863
CAS RN: 1477517-21-7
M. Wt: 372.445
InChI Key: AVUPKIFOTAYCAC-GVNKFJBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,3S)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole” is a chemical compound with the molecular formula C₂₂H₂₉O₃P . It is a white or light yellow solid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzoxaphosphole core, which is a cyclic structure containing a phosphorus atom, an oxygen atom, and a benzene ring . The molecule also contains two isopropyl groups and a tert-butyl group, as well as two methoxy groups attached to the phenyl ring .


Chemical Reactions Analysis

This compound can act as a ligand in palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds.


Physical And Chemical Properties Analysis

This compound is a white or light yellow solid . It has a molecular weight of 372.44 . The compound should be stored under dry conditions at temperatures below 20°C .

Scientific Research Applications

Synthesis and Chemical Interactions

A variety of chemical compounds sharing structural similarities with (2S,3S)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole have been synthesized, demonstrating the flexibility and potential applications of these chemical structures. For instance, 4- or 6-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)phenol derivatives were synthesized, showcasing the potential of similar chemical frameworks in creating novel compounds (Nassiri, 2017). Additionally, reactions involving phenylenedioxytrihalophosphoranes have been studied, providing insights into the regiochemistry of reactions involving complex phosphorus-containing compounds (Mironov et al., 2004).

Antioxidant Properties

Compounds structurally related to this compound have been explored for their antioxidant activities. For example, new 2,5-Di-substituted 1,3,4-Oxadiazoles bearing 2,6-Di-tert-butylphenol moieties were synthesized and evaluated for their antioxidant activity, demonstrating the therapeutic and protective potential of these molecules (Shakir et al., 2014).

Antineoplastic Properties

The development of highly lipophilic benzoxazole-2ylphosphonates, which are structurally similar to this compound, has shown promising results in the field of antineoplastic research. These compounds have been evaluated as potential anticancer agents, indicating their potential use in medical treatments (Barghash et al., 2014).

Rhodium-Catalyzed Asymmetric Hydrogenation

Novel and efficient chiral bisphosphorus ligands, structurally related to this compound, have been developed for rhodium-catalyzed asymmetric hydrogenation. The use of these ligands in the hydrogenation process has provided excellent enantioselectivities and reactivities, highlighting their significance in synthetic chemistry (Tang et al., 2010).

properties

IUPAC Name

(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29O3P/c1-14(2)21-25-18-13-8-10-15(20(18)26(21)22(3,4)5)19-16(23-6)11-9-12-17(19)24-7/h8-14,21H,1-7H3/t21-,26?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUPKIFOTAYCAC-GVNKFJBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.